N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide
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Overview
Description
N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide typically involves the reaction of 4-aminopiperazine with 3-phenylpropanoic acid or its derivatives. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine group of 4-aminopiperazine and the carboxyl group of 3-phenylpropanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Chloroacetyl)piperazin-1-yl)-3-phenylpropanamide
- N-(4-(2-Bromoacetyl)piperazin-1-yl)-3-phenylpropanamide
- N-(4-(2-Fluoroacetyl)piperazin-1-yl)-3-phenylpropanamide
Uniqueness
N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide is unique due to its specific amine group, which allows for versatile chemical modifications and interactions. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H20N4O |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-aminopiperazin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H20N4O/c14-16-8-10-17(11-9-16)15-13(18)7-6-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) |
InChI Key |
DXBPYXQPJTTYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1N)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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